molecular formula C15H10BrF2NO4 B11525004 4-bromo-2-{(E)-[(2,2-difluoro-1,3-benzodioxol-5-yl)imino]methyl}-6-methoxyphenol

4-bromo-2-{(E)-[(2,2-difluoro-1,3-benzodioxol-5-yl)imino]methyl}-6-methoxyphenol

Cat. No.: B11525004
M. Wt: 386.14 g/mol
InChI Key: JYKAILMUDXGWJK-UHFFFAOYSA-N
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Description

4-BROMO-2-[(E)-[(2,2-DIFLUORO-2H-1,3-BENZODIOXOL-5-YL)IMINO]METHYL]-6-METHOXYPHENOL is a complex organic compound with the molecular formula C14H8BrF2NO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-[(2,2-DIFLUORO-2H-1,3-BENZODIOXOL-5-YL)IMINO]METHYL]-6-METHOXYPHENOL typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[(E)-[(2,2-DIFLUORO-2H-1,3-BENZODIOXOL-5-YL)IMINO]METHYL]-6-METHOXYPHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-BROMO-2-[(E)-[(2,2-DIFLUORO-2H-1,3-BENZODIOXOL-5-YL)IMINO]METHYL]-6-METHOXYPHENOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-[(2,2-DIFLUORO-2H-1,3-BENZODIOXOL-5-YL)IMINO]METHYL]-6-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-2-[(E)-[(2,2-DIFLUORO-2H-1,3-BENZODIOXOL-5-YL)IMINO]METHYL]-6-METHOXYPHENOL is unique due to the presence of both the imine and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H10BrF2NO4

Molecular Weight

386.14 g/mol

IUPAC Name

4-bromo-2-[(2,2-difluoro-1,3-benzodioxol-5-yl)iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C15H10BrF2NO4/c1-21-13-5-9(16)4-8(14(13)20)7-19-10-2-3-11-12(6-10)23-15(17,18)22-11/h2-7,20H,1H3

InChI Key

JYKAILMUDXGWJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC3=C(C=C2)OC(O3)(F)F)Br

Origin of Product

United States

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